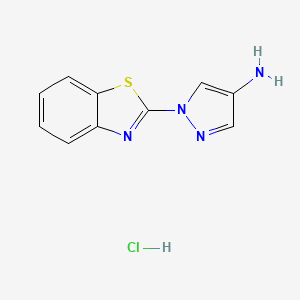

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride

Description

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a benzothiazole group and at the 4-position with an amine, forming a hydrochloride salt. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S.ClH/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10;/h1-6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXDSXQEWWMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Hydrazinyl-1,3-benzothiazol-6-amine

- Starting from 1,3-benzothiazole-2,6-diamine, hydrazine hydrate is added dropwise under stirring with concentrated hydrochloric acid at 5-10 °C.

- Ethylene glycol is added, and the mixture is refluxed for 3 hours.

- Cooling leads to precipitation of the hydrazinyl derivative, which is filtered and purified.

Formation of Benzothiazolyl Hydrazones

Cyclization to Pyrazole Derivatives

- Hydrazones are subjected to cyclization reactions, often involving reagents such as Vilsmeier-Haack reagent (DMF/POCl3) under controlled heating or microwave irradiation.

- This step forms the pyrazole ring linked to the benzothiazole moiety, yielding compounds like 3-(2-substitutedphenyl)-1-(6-amino-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbaldehyde derivatives.

Conversion to 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine Hydrochloride

- The pyrazole derivatives are further treated with hydrochloric acid to form the hydrochloride salt.

- This step improves the compound’s stability and solubility, facilitating biological testing and further applications.

Representative Experimental Procedures and Yields

| Step | Reaction Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Hydrazinyl-1,3-benzothiazol-6-amine synthesis | Hydrazine hydrate + Conc. HCl, reflux 3 h, 5-10 °C | 1,3-Benzothiazole-2,6-diamine, ethylene glycol | Moderate to high | Precipitation on cooling |

| Hydrazone formation | Reflux 5-12 h in ethanol + acetic acid | Hydrazinyl derivative + substituted acetophenones | Good to moderate | Recrystallization from ethanol |

| Pyrazole ring cyclization | Vilsmeier-Haack reagent, microwave or reflux | Hydrazones + DMF/POCl3 | Moderate to high | Microwave irradiation reduces reaction time |

| Hydrochloride salt formation | Treatment with HCl | Pyrazole derivatives | High | Enhances solubility and stability |

Analytical and Characterization Data

- The synthesized compounds are typically characterized by melting point, IR, NMR, and elemental analysis.

- For example, the pyrazole-4-carbaldehyde derivatives show characteristic IR bands for C=O (~1673 cm⁻¹) and C=N (~1599 cm⁻¹), and ^1H NMR signals corresponding to pyrazole protons and aromatic hydrogens.

- Elemental analysis confirms the expected composition, validating the successful synthesis.

Comparative Notes on Alternative Methods

While the above method is well-established, alternative approaches reported include:

- Use of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives as intermediates for further functionalization.

- Conversion of pyrazole-3-carbonitriles to carbothioamides and subsequent cyclization to thiazole-pyrazole hybrids.

- Coupling reactions with amino acid esters or sulfa drugs to modify the benzothiazole-pyrazole scaffold for enhanced biological activity.

These variations provide flexibility in the synthesis, allowing structural modifications tailored to specific research goals.

Summary of Key Research Findings

- The preparation of this compound involves multi-step synthesis starting from benzothiazole diamines and hydrazine derivatives.

- Condensation with substituted ketones followed by cyclization under Vilsmeier-Haack conditions is a critical step.

- Microwave-assisted synthesis can significantly reduce reaction times without compromising yields.

- Formation of the hydrochloride salt improves the compound’s pharmaceutical properties.

- Yields typically range from moderate to high (65-85%) depending on reaction conditions and purification methods.

- Characterization confirms the structure and purity necessary for biological screening and further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 1-(1,3-benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, which are critical for programmed cell death. A detailed analysis of its structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance its anticancer activity.

Polymer Additives

This compound has been investigated as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to improve thermal stability and UV resistance. This application is particularly valuable in industries where materials are exposed to harsh environmental conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Study | Antimicrobial Activity | MIC values comparable to antibiotics against S. aureus and E. coli |

| Cancer Research | Anticancer Activity | Induces apoptosis in MCF-7 and HeLa cells via caspase activation |

| Polymer Research | Material Science | Enhanced thermal stability and UV resistance in PVC formulations |

Mechanism of Action

The mechanism by which 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, their substituents, molecular data, and applications:

Analysis of Substituent Effects

- Benzothiazole vs. Fluorinated Aromatic Groups : The benzothiazole group in the target compound is more electron-withdrawing than fluorinated aryl groups (e.g., 4-fluorophenyl in ), which may enhance binding affinity in biological targets. Fluorinated analogs, however, offer improved metabolic stability and lipophilicity .

- In contrast, the benzothiazole group provides a rigid planar structure, favoring π-π stacking in material science applications.

- Solubility and Salt Forms : All listed compounds are hydrochloride salts, improving aqueous solubility. The presence of hydrophilic groups (e.g., difluoromethyl in ) further enhances solubility, critical for drug formulation.

Biological Activity

1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 227.285 g/mol

- CAS Number : 61352-24-7

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit potent anticancer properties. A study highlighted that related compounds showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC values in the micromolar range .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine | MCF-7 | 0.65 |

| 1-(1,3-Benzothiazol-2-yl)-1H-pyrazol-4-amine | A549 | 2.41 |

Antiparasitic Activity

The compound has also demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. In vitro studies reported low micromolar potencies against these pathogens while maintaining low toxicity to human cells . This dual activity suggests potential for developing treatments for parasitic infections.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions with bacterial enzymes, inhibiting growth effectively .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells.

- Modulation of Autophagy : Some studies indicate that related compounds can influence autophagy, a cellular process that can either promote or inhibit cancer cell survival depending on the context .

Case Studies

A notable study conducted on a series of pyrazole derivatives found that specific substitutions at the 4-position significantly enhanced anticancer activity while reducing cytotoxicity towards normal cells . This emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-benzothiazol-2-yl)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:

- Coupling reactions : Formation of the benzothiazole-pyrazole core via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using palladium catalysts) .

- Amine functionalization : Introduction of the amine group at the 4-position of the pyrazole ring under controlled pH and temperature to avoid side reactions .

- Hydrochloride salt formation : Precipitation using HCl in polar solvents (e.g., ethanol or dichloromethane) .

Optimization focuses on solvent selection (e.g., dichloroethane for improved solubility), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and reaction time (monitored via TLC or HPLC) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming the benzothiazole-pyrazole scaffold and amine proton environment (e.g., δ 8.3–8.6 ppm for aromatic protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying hydrogen bonding in the hydrochloride salt form .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. How can solubility challenges be addressed in biological assays?

- Salt form optimization : The hydrochloride salt enhances aqueous solubility compared to the free base .

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solutions to maintain stability in buffer systems .

- pH adjustment : Solubility increases in mildly acidic conditions (pH 4–6) due to protonation of the amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole/pyrazole) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Benzothiazole substituents : Electron-withdrawing groups (e.g., Cl, CF) at the 6-position enhance binding to ATP-binding pockets in kinases .

- Pyrazole modifications : Methyl groups at the 3-position improve metabolic stability, while bulkier substituents reduce cell permeability .

- Amine functionalization : Acylation or alkylation of the 4-amine group can modulate selectivity for GPCR targets .

Quantitative SAR (QSAR) models using Hammett constants or molecular docking (e.g., AutoDock Vina) are recommended for predictive analysis .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Common discrepancies arise from:

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Compound purity : Validate purity via HPLC (>95%) and control for residual solvents (e.g., dichloromethane) that may inhibit enzymes .

- Target promiscuity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanism .

Q. How can crystallography data resolve ambiguities in molecular conformation?

- High-resolution datasets : Collect data to 1.2 Å resolution or better to resolve disorder in the benzothiazole ring .

- Twinning analysis : Use SHELXD to handle twinned crystals common in hydrochloride salts .

- Hydrogen bonding networks : Map interactions between the amine group and chloride ions to confirm salt stability .

Q. What in silico tools predict metabolic pathways and toxicity?

- Metabolism prediction : SwissADME or ADMETLab2.0 identify likely Phase I oxidation sites (e.g., benzothiazole sulfur) and Phase II glucuronidation .

- Toxicity screening : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., aromatic amines) .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound?

- Range selection : Start with 0.1–100 µM based on IC values of analogous benzothiazole derivatives .

- Controls : Include a positive control (e.g., staurosporine for kinase assays) and vehicle control (e.g., DMSO) .

- Data normalization : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.